4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide
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Overview
Description
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is a chemical compound with the molecular formula C12H13N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-(1-methyl-2-pyrrolidinyl)-2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX.
Medicine: Explored for its anticancer properties, especially in targeting hypoxic tumor cells.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily by inhibiting carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in intracellular pH. This mechanism is particularly effective in hypoxic tumor cells, where carbonic anhydrase IX is overexpressed .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Similar structure but with a methyl group instead of a pyrrolidinyl group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
7467-61-0 |
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Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-amino-N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O2S/c1-20-11-3-5-15(20)14-4-2-10-18-16(14)19-23(21,22)13-8-6-12(17)7-9-13/h2,4,6-10,15H,3,5,11,17H2,1H3,(H,18,19) |
InChI Key |
CNSIMCYISUDFFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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